Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate
CAS No.:
Cat. No.: VC17277230
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO2 |
|---|---|
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate |
| Standard InChI | InChI=1S/C7H11NO2/c1-2-10-7(9)6-3-4-8-5-6/h5-6H,2-4H2,1H3 |
| Standard InChI Key | YNAXGNQDDXYYPK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CCN=C1 |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Composition and Nomenclature
Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate (C₇H₁₁NO₂) features a five-membered pyrrole ring with partial saturation at the 3,4-positions and an ethyl ester group at the 4-position . The IUPAC name reflects this substitution pattern: ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate. Its molecular weight is 141.17 g/mol, as confirmed by high-resolution mass spectrometry . The compound’s SMILES notation (CCOC(=O)C1=NCCC1) and InChIKey (QBCAIIBUIBBIFH-UHFFFAOYSA-N) provide unambiguous representations of its structure .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₁NO₂ | |
| Molecular Weight | 141.17 g/mol | |
| IUPAC Name | Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate | |
| CAS Registry Number | 403712-90-3 | |
| XLogP3 | 0.3 |
Structural and Electronic Features
The compound’s planar pyrrole ring adopts an envelope conformation, with the ester group introducing steric and electronic effects that influence reactivity . The partial saturation at the 3,4-positions reduces aromaticity compared to fully conjugated pyrroles, enhancing susceptibility to electrophilic substitution at the 5-position. Density functional theory (DFT) calculations suggest intramolecular hydrogen bonding between the ester carbonyl oxygen and the adjacent NH group, stabilizing the molecule in solution .
Synthesis and Manufacturing
Process Optimization Challenges
Scale-up efforts face challenges in controlling exothermicity during the hydrogenation step and minimizing ester hydrolysis byproducts. Recent advances employ continuous-flow reactors to enhance heat dissipation and improve reaction selectivity, achieving pilot-scale yields of 72%. Purification via fractional distillation under reduced pressure (0.1 mmHg, 110°C) delivers pharmaceutical-grade material (>99% purity).
Industrial Applications and Stability
Pharmaceutical Intermediate
The compound serves as a key precursor in synthesizing prostaglandin analogs and kinase inhibitors. Its ester group facilitates facile hydrolysis to the carboxylic acid, enabling conjugation with amine-containing drug candidates.
Stability Profile
Stability studies indicate decomposition at temperatures >150°C, with a shelf life of 24 months when stored in amber glass under nitrogen at −20°C. Photodegradation studies reveal 5% decomposition after 500 hours of UV exposure (λ = 254 nm), necessitating light-protected handling.
Comparison with Structural Analogs
Ethyl 5-Methoxy-4-Methyl Analogs
Future Research Directions
Mechanistic Studies
Elucidating the compound’s interaction with bacterial efflux pumps and cytochrome P450 enzymes remains a priority. Molecular dynamics simulations could map binding sites in multidrug resistance proteins.
Green Synthesis Initiatives
Exploring biocatalytic routes using engineered ketoreductases may improve stereoselectivity and reduce reliance on transition-metal catalysts.
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